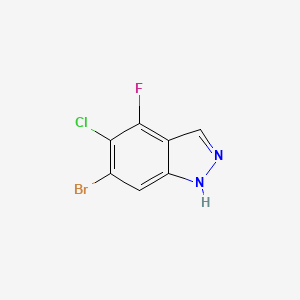
6-Bromo-5-chloro-4-fluoro-1H-indazole
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
6-Bromo-5-chloro-4-fluoro-1H-indazole is a heterocyclic compound that belongs to the indazole family Indazoles are known for their diverse biological activities and are often used as building blocks in medicinal chemistry
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 6-Bromo-5-chloro-4-fluoro-1H-indazole typically involves the cyclization of substituted benzylidenehydrazines. One common method starts with 1-bromo-2-chloro-4-methylbenzene, which undergoes nitration to form 1-bromo-2-chloro-4-nitrobenzene. This intermediate is then reduced to 5-bromo-4-chloro-2-methylbenzenamine, which undergoes cyclization to yield this compound .
Industrial Production Methods
Industrial production of this compound often involves large-scale synthesis using similar methods as described above. The process is optimized for higher yields and purity, often employing catalysts and controlled reaction conditions to minimize byproducts and maximize efficiency.
Analyse Des Réactions Chimiques
Types of Reactions
6-Bromo-5-chloro-4-fluoro-1H-indazole can undergo various chemical reactions, including:
Substitution Reactions: The halogen atoms (bromine, chlorine, and fluorine) can be substituted with other functional groups using appropriate reagents.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different derivatives.
Cyclization Reactions: The indazole ring can participate in further cyclization reactions to form more complex structures.
Common Reagents and Conditions
Substitution: Reagents such as sodium hydride, potassium carbonate, and various nucleophiles can be used for substitution reactions.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide can be employed.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly used.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield a variety of functionalized indazoles, while oxidation and reduction can lead to different oxidation states of the compound.
Applications De Recherche Scientifique
6-Bromo-5-chloro-4-fluoro-1H-indazole has several applications in scientific research:
Medicinal Chemistry: It is used as a building block for the synthesis of various pharmaceuticals, including anticancer, antiviral, and anti-inflammatory agents.
Biological Studies: The compound is employed in the study of enzyme inhibitors and receptor antagonists.
Material Science: It is used in the development of new materials with specific electronic and optical properties.
Chemical Synthesis: The compound serves as an intermediate in the synthesis of more complex molecules.
Mécanisme D'action
The mechanism of action of 6-Bromo-5-chloro-4-fluoro-1H-indazole depends on its specific application. In medicinal chemistry, it often acts by binding to specific molecular targets, such as enzymes or receptors, and modulating their activity. The presence of halogen atoms can enhance the compound’s binding affinity and specificity, leading to more potent biological effects .
Comparaison Avec Des Composés Similaires
Similar Compounds
- 5-Bromo-6-chloro-1H-indazole
- 4-Bromo-5-chloro-1H-indazole
- 6-Bromo-5-fluoro-1H-indazole
Uniqueness
6-Bromo-5-chloro-4-fluoro-1H-indazole is unique due to the specific arrangement of bromine, chlorine, and fluorine atoms on the indazole ring. This unique substitution pattern can lead to distinct chemical and biological properties compared to other similar compounds. For example, the presence of fluorine can enhance the compound’s metabolic stability and bioavailability, making it a valuable scaffold in drug design .
Propriétés
Formule moléculaire |
C7H3BrClFN2 |
|---|---|
Poids moléculaire |
249.47 g/mol |
Nom IUPAC |
6-bromo-5-chloro-4-fluoro-1H-indazole |
InChI |
InChI=1S/C7H3BrClFN2/c8-4-1-5-3(2-11-12-5)7(10)6(4)9/h1-2H,(H,11,12) |
Clé InChI |
WCYFAGCHUSRPNQ-UHFFFAOYSA-N |
SMILES canonique |
C1=C2C(=C(C(=C1Br)Cl)F)C=NN2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


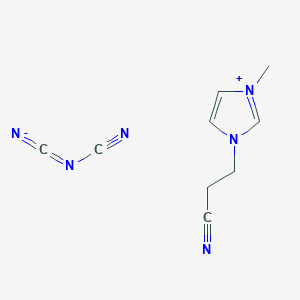


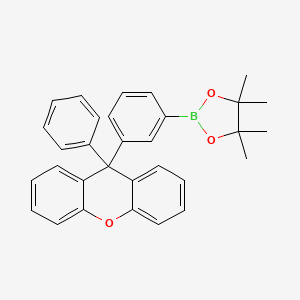
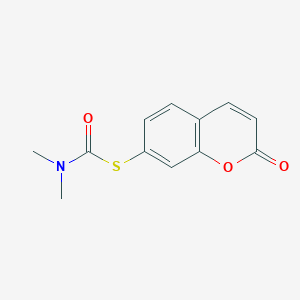
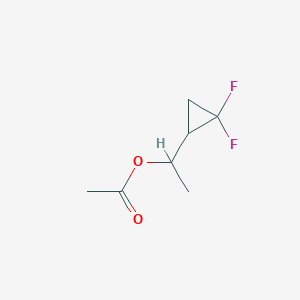
![(8S,11R,13S,14S,17R)-17-Acetyl-13-methyl-3-oxo-11-(4-(2,2,2-trifluoroacetamido)phenyl)-2,3,6,7,8,11,12,13,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-17-yl acetate](/img/structure/B12843277.png)
![Methyl 3,6-diamino-5-fluorobenzo[b]thiophene-2-carboxylate](/img/structure/B12843279.png)
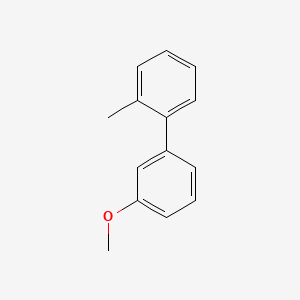
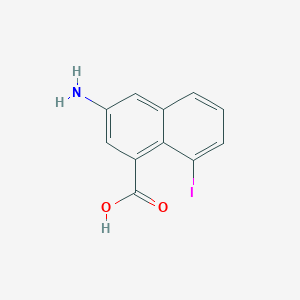
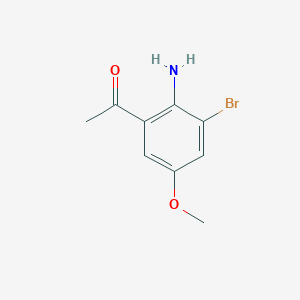
![(1R,2S,4R,5S)-2,4-Difluorobicyclo[3.2.1]Oct-6-En-3-One](/img/structure/B12843295.png)
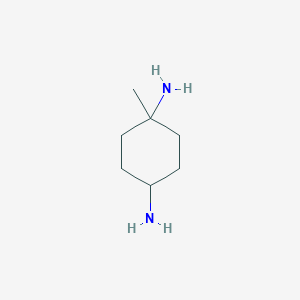
![[(2R,3R,4R,5R)-5-(2,4-dioxopyrimidin-1-yl)-3-hydroxy-4-methoxyoxolan-2-yl]methyl phosphate;triethylazanium](/img/structure/B12843297.png)
